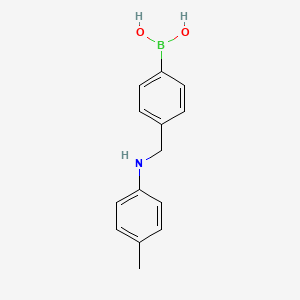

(4-((p-Tolylamino)methyl)phenyl)boronic acid

Description

Properties

IUPAC Name |

[4-[(4-methylanilino)methyl]phenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BNO2/c1-11-2-8-14(9-3-11)16-10-12-4-6-13(7-5-12)15(17)18/h2-9,16-18H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOMNWNPLCCZFQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CNC2=CC=C(C=C2)C)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201207326 | |

| Record name | B-[4-[[(4-Methylphenyl)amino]methyl]phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201207326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190095-11-4 | |

| Record name | B-[4-[[(4-Methylphenyl)amino]methyl]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1190095-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | B-[4-[[(4-Methylphenyl)amino]methyl]phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201207326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-((p-Tolylamino)methyl)phenyl)boronic acid typically involves the reaction of p-toluidine with formaldehyde to form the intermediate (p-tolylamino)methylbenzene. This intermediate is then subjected to a borylation reaction using a boronic acid derivative, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a base. The reaction conditions often include a solvent like tetrahydrofuran and a temperature range of 60-80°C.

Industrial Production Methods: Industrial production of (4-((p-Tolylamino)methyl)phenyl)boronic acid follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the borylation process.

Types of Reactions:

Oxidation: (4-((p-Tolylamino)methyl)phenyl)boronic acid can undergo oxidation reactions to form the corresponding phenol derivative.

Reduction: The compound can be reduced to form the corresponding amine derivative.

Substitution: It can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used under mild conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Conditions typically involve the use of a base like sodium hydroxide or potassium carbonate in an appropriate solvent.

Major Products:

Oxidation: The major product is the phenol derivative.

Reduction: The major product is the amine derivative.

Substitution: The major products depend on the substituent introduced during the reaction.

Scientific Research Applications

Medicinal Chemistry

1.1. Anticancer Activity

Boronic acids are known for their ability to interact with biological targets, particularly in cancer therapy. (4-((p-Tolylamino)methyl)phenyl)boronic acid has been investigated for its potential as a proteasome inhibitor. Inhibitors of the proteasome pathway can induce apoptosis in cancer cells by preventing the degradation of pro-apoptotic factors. Research indicates that boronic acids can form reversible covalent bonds with the catalytic residues of proteasomal enzymes, thereby modulating their activity and leading to increased cell death in certain cancer types .

1.2. Diabetes Management

Studies have also explored the use of boronic acids in diabetes management, particularly in the development of glucose-responsive insulin delivery systems. The unique ability of boronic acids to form complexes with diols (such as glucose) allows for the design of smart drug delivery systems that release insulin in response to blood glucose levels .

Organic Synthesis

2.1. Cross-Coupling Reactions

(4-((p-Tolylamino)methyl)phenyl)boronic acid is utilized as a coupling partner in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis. This reaction enables the formation of biaryl compounds, which are important intermediates in pharmaceuticals and agrochemicals .

2.2. Synthesis of Complex Molecules

The compound serves as a versatile building block for synthesizing complex organic molecules, including heterocycles and functionalized aromatic compounds. Its reactivity can be tuned through modifications to the boron center or the aromatic ring, allowing chemists to explore a wide range of synthetic pathways .

Materials Science

3.1. Organic Electronics

In materials science, (4-((p-Tolylamino)methyl)phenyl)boronic acid has shown promise in the field of organic electronics, particularly in the development of light-emitting diodes (OLEDs). Its ability to form stable complexes with metal ions makes it suitable for use as a ligand in organometallic compounds that serve as emitters or charge transport materials in OLEDs .

3.2. Sensor Development

The compound's affinity for specific analytes has led to its application in sensor technology, particularly for detecting biomolecules such as glucose and amino acids. Boronic acids can be incorporated into sensor matrices where they selectively bind to target molecules, resulting in measurable changes that can be detected using various analytical techniques .

Case Studies

Mechanism of Action

The mechanism of action of (4-((p-Tolylamino)methyl)phenyl)boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets include palladium catalysts and the pathways involved are the oxidative addition, transmetalation, and reductive elimination steps.

Comparison with Similar Compounds

Solubility and Stability

- Solubility Challenges: Compounds such as [4-(4-propan-2-yloxyphenyl)phenyl]boronic acid () precipitate in RPMI culture medium, limiting their utility in biological assays. This contrasts with B3 () and the target compound, which are soluble in ethanol and DMSO, suggesting that hydrophilic substituents (e.g., amino groups) enhance solubility .

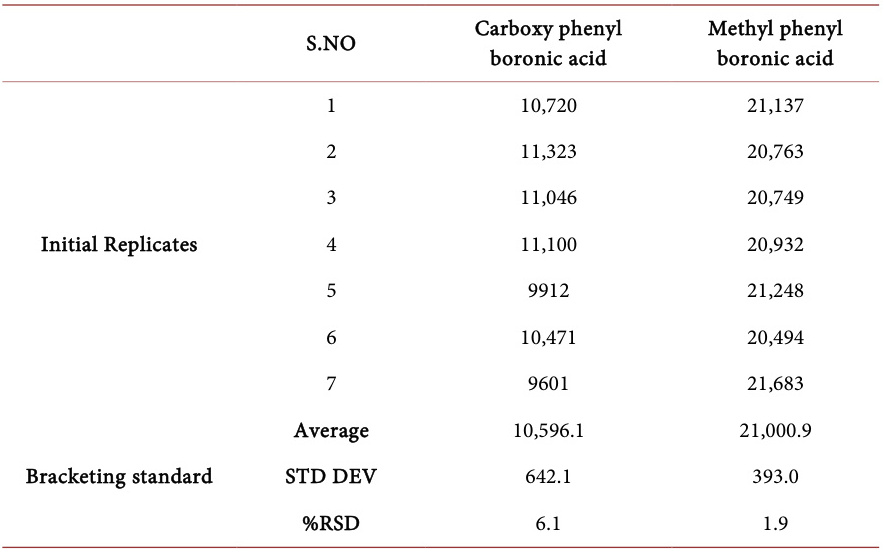

- Analytical Stability : Carboxy phenyl boronic acid and methyl phenyl boronic acid () show low %RSD values (1.9–6.1%) in LC-MS/MS analyses, indicating robust stability under testing conditions. This underscores the importance of substituents in maintaining compound integrity during storage and analysis .

Reactivity in Cross-Coupling Reactions

- Suzuki-Miyaura Coupling: (4-(Methylthio)phenyl)boronic acid () participates in Pd-catalyzed reactions to form antipyrine derivatives but fails to react with certain dibromo-building blocks, likely due to steric or electronic effects. The target compound’s p-tolylamino methyl group, being electron-donating, may enhance reactivity compared to sulfur-containing analogs .

- Homologation Reactions : 4-Methoxyphenylboronic acid () undergoes light-promoted homologation with N-tosylhydrazones, achieving yields up to 66%. Such reactions highlight the adaptability of boronic acids in constructing complex architectures, a trait likely shared by the target compound .

Comparative Data Table

Biological Activity

(4-((p-Tolylamino)methyl)phenyl)boronic acid, also known as a boronic acid derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a boron atom, which is known to interact with various biological molecules, influencing enzymatic reactions and cellular pathways.

Chemical Structure and Properties

The chemical structure of (4-((p-Tolylamino)methyl)phenyl)boronic acid includes a phenyl ring substituted with a p-tolylamino group and a boronic acid functional group. The boron atom can form reversible covalent bonds with diols, which is crucial for its biological activity.

The biological activity of this compound is largely attributed to its ability to form complexes with biomolecules. The boronic acid moiety can interact with hydroxyl groups on sugars and other biomolecules, modulating their function. This interaction can inhibit or activate specific enzymes, leading to various physiological effects.

1. Anticancer Activity

Research has indicated that (4-((p-Tolylamino)methyl)phenyl)boronic acid exhibits significant anticancer properties. It has been shown to inhibit the growth of cancer cells through multiple mechanisms:

- Inhibition of Proteasome Activity : The compound can disrupt the proteasome pathway, leading to the accumulation of pro-apoptotic factors.

- Induction of Apoptosis : Studies demonstrate that it promotes apoptosis in cancer cells by activating caspase pathways.

2. Antiviral Properties

Recent investigations have highlighted the antiviral potential of this compound against various viruses:

- Mechanism : It appears to interfere with viral replication processes by binding to viral proteins or host cell receptors.

- Efficacy : In vitro studies have shown a reduction in viral load in infected cell lines.

3. Antibacterial Effects

The antibacterial activity of (4-((p-Tolylamino)methyl)phenyl)boronic acid has also been documented:

- Targeting Bacterial Enzymes : The compound inhibits enzymes critical for bacterial cell wall synthesis.

- Broad-Spectrum Activity : It has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | References |

|---|---|---|

| Anticancer | Inhibition of proteasome; apoptosis induction | |

| Antiviral | Interference with viral replication | |

| Antibacterial | Inhibition of cell wall synthesis |

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the anticancer activity of (4-((p-Tolylamino)methyl)phenyl)boronic acid against various cancer cell lines. The results indicated a significant decrease in cell viability at concentrations above 10 µM, with IC50 values ranging from 5 to 15 µM depending on the cell line tested.

Case Study 2: Antiviral Activity

In a study focused on influenza virus, (4-((p-Tolylamino)methyl)phenyl)boronic acid was administered to infected mice. Results showed a 70% reduction in viral titers compared to control groups, suggesting its potential as a therapeutic agent against influenza.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound participates in palladium-catalyzed Suzuki-Miyaura couplings to form biaryl structures, leveraging its boronic acid moiety.

Key Conditions and Results

| Substrate | Catalyst System | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Aryl halides (e.g., 4-BrC₆H₄NH₂) | Pd(OAc)₂, PPh₃, Na₂CO₃ | H₂O/THF | 61–65 | |

| Pyrimidine derivatives | Pd(OAc)₂, PPh₃, Na₂CO₃ | THF | 35–69 |

Mechanistic Insight : The boronic acid group undergoes transmetallation with palladium(II) intermediates, enabling aryl-aryl bond formation under mild conditions. Steric effects from the p-tolylamino group slightly reduce yields compared to simpler phenylboronic acids .

Complexation with Diols

The boronic acid forms reversible covalent bonds with 1,2- and 1,3-diols, enabling applications in molecular recognition and sensor design.

Example Interaction :

-

Equilibrium Constant : (pH-dependent)

-

Applications : Used in glucose sensing and carbohydrate separation due to selective diol binding .

N-Arylation Reactions

The p-tolylamino group facilitates copper-catalyzed N-arylation with arylboronic acids, forming bis-arylaminomethyl products.

Optimized Protocol :

-

Catalyst : Cu(OAc)₂ (10–20 mol%)

-

Base : Cs₂CO₃ or 2,6-lutidine

-

Solvent : Acetone/H₂O

Limitations : Electron-withdrawing substituents on the boronic acid partner reduce yields by 15–20% due to slower transmetallation .

Borylation of Halides

Reacts with aryl iodides/bromides via Miyaura borylation:

Protodeboronation

Controlled acid hydrolysis removes the boronic acid group:

-

Conditions : 1M HCl, 60°C, 2 h

Q & A

Q. What are the common synthetic routes for preparing (4-((p-Tolylamino)methyl)phenyl)boronic acid?

- Methodological Answer : A two-step approach is typically employed:

Aminomethylation : React 4-(aminomethyl)phenylboronic acid pinacol ester with p-toluidine derivatives under inert conditions (e.g., N₂ atmosphere) in anhydrous DMA at elevated temperatures (55°C) for 72 hours .

Deprotection : Cleave the pinacol ester using oxidative agents like NaIO₄ in a THF/water/HCl mixture. The boronic acid is isolated via solvent evaporation and recrystallization .

Alternative routes involve Suzuki-Miyaura coupling of pre-functionalized aryl halides with boronic esters, followed by deprotection .

Q. How can spectroscopic techniques validate the structure of boronic acid derivatives?

- Methodological Answer :

- ¹H/¹³C NMR : Characterize aromatic protons (δ 7.0–8.0 ppm) and boronic acid protons (δ 12–13 ppm for B-OH). For example, 4-(acetyl)phenylboronic acid shows distinct peaks at δ 8.07 (aromatic) and δ 2.64 (acetyl methyl) in DMSO .

- LC-MS/MS : Quantify impurities (e.g., methylphenylboronic acid) with a limit of detection (LOD) <10 ppm. Use reverse-phase columns (C18) and mobile phases like 0.1% formic acid in acetonitrile/water .

Q. What structural features influence boronic acid reactivity in cross-coupling reactions?

- Methodological Answer :

- Electron-Donating Groups (e.g., -OCH₃, -NH₂): Enhance nucleophilicity, improving Suzuki-Miyaura coupling yields. For example, 4-methoxyphenylboronic acid exhibits higher reactivity than unsubstituted analogs .

- Steric Hindrance : Bulky substituents (e.g., -COCH₃) reduce coupling efficiency. Optimize ligand choice (e.g., Pd(PPh₃)₄) to mitigate steric effects .

Q. How to stabilize boronic acids prone to protodeboronation or boroxine formation?

- Methodological Answer :

- Low-Temperature Storage : Store at –20°C under inert gas to prevent oxidation .

- Use of Stabilizers : Add 1–5% triethylamine to reaction mixtures to suppress boroxine cyclization .

Advanced Research Questions

Q. How to optimize Suzuki-Miyaura coupling with sterically hindered boronic acids?

- Methodological Answer :

- Ligand Screening : Test bulky ligands like SPhos or XPhos to enhance Pd catalyst stability. For example, coupling 4-(dimethylcarbamoyl)phenylboronic acid with aryl bromides achieved 76% yield using Pd(OAc)₂/XPhos .

- Microwave-Assisted Synthesis : Reduce reaction times (30 min vs. 24 h) while maintaining yields >80% under 100°C .

Q. What computational methods predict electronic properties of boronic acids?

- Methodological Answer :

- DFT/B3LYP Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess reactivity. For 4-formylphenylboronic acid, HOMO localization on the boronic acid moiety correlates with nucleophilic attack sites .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., hydrogen bonding) in crystallographic data to predict solubility and stability .

Q. How to resolve contradictions in impurity profiling of boronic acid-containing APIs?

- Methodological Answer :

- Statistical Analysis : Calculate %RSD for replicate measurements (e.g., %RSD <6% for carboxyphenylboronic acid in LC-MS/MS assays) .

- Spiking Studies : Add known impurities (e.g., methylphenylboronic acid) to API samples to validate recovery rates (85–115%) .

Q. What strategies prevent boroxine formation during large-scale synthesis?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.